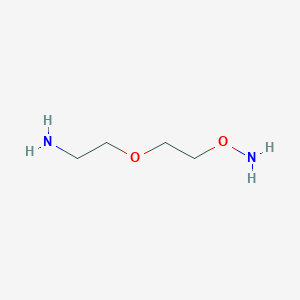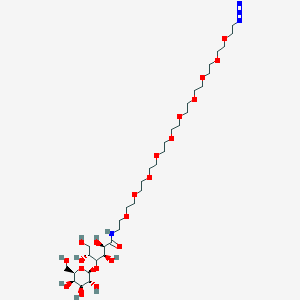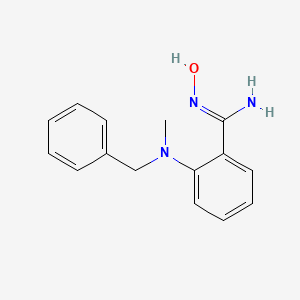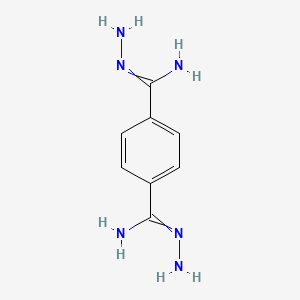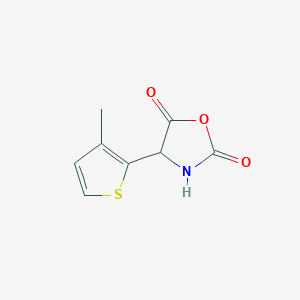![molecular formula C13H19ClFN3O B15341000 N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)
N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a carboxamide group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with N-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phosgene or a similar carbonylating agent to form the carboxamide group. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological molecules. The carboxamide group contributes to the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Fluorophenyl)-N-methylpiperazine: Lacks the carboxamide group, resulting in different chemical properties and applications.
N-(4-Chlorophenyl)-N-methylpiperazine-1-carboxamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H19ClFN3O |
|---|---|
Molekulargewicht |
287.76 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H18FN3O.ClH/c1-16(10-11-2-4-12(14)5-3-11)13(18)17-8-6-15-7-9-17;/h2-5,15H,6-10H2,1H3;1H |
InChI-Schlüssel |
GNSRFZHVIFOITA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)N2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


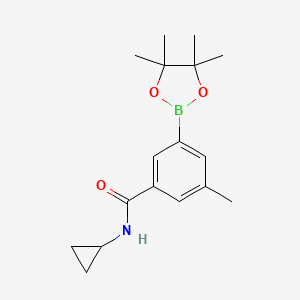
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)

![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
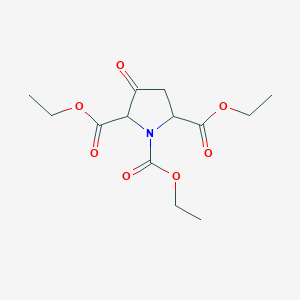



![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
